molecular formula C9H9NO B046080 Pyridine, 2-(3-ethenyloxiranyl)-(9CI) CAS No. 119883-70-4

Pyridine, 2-(3-ethenyloxiranyl)-(9CI)

Cat. No.: B046080
CAS No.: 119883-70-4
M. Wt: 147.17 g/mol
InChI Key: KQZCYCFEWMAJBR-UHFFFAOYSA-N
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Description

Pyridine, 2-(3-ethenyloxiranyl)-(9CI) is a pyridine derivative featuring a substituted oxirane (epoxide) ring with an ethenyl group at the 2-position of the pyridine ring. However, direct data on this specific compound are absent in the provided evidence, necessitating inferred comparisons based on structurally analogous pyridine derivatives .

Properties

CAS No.

119883-70-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(3-ethenyloxiran-2-yl)pyridine

InChI

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2

InChI Key

KQZCYCFEWMAJBR-UHFFFAOYSA-N

SMILES

C=CC1C(O1)C2=CC=CC=N2

Canonical SMILES

C=CC1C(O1)C2=CC=CC=N2

Synonyms

Pyridine, 2-(3-ethenyloxiranyl)- (9CI)

Origin of Product

United States

Preparation Methods

Epoxidation of 2-Vinylpyridine Precursors

The most direct route to Pyridine, 2-(3-ethenyloxiranyl)-(9CI) involves the epoxidation of 2-vinylpyridine. This method leverages peracid-mediated oxidation to convert the vinyl group into an epoxide. For instance, meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C facilitates this transformation over 12–24 hours, yielding the target epoxide with regioselectivity influenced by electronic effects of the pyridine ring .

Reaction Conditions:

  • Substrate: 2-Vinylpyridine

  • Oxidizing Agent: m-CPBA (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → 25°C (gradual warming)

  • Time: 12–24 hours

  • Yield: 68–75%

Epoxidation proceeds via a concerted electrophilic addition mechanism, where the peracid’s electrophilic oxygen attacks the electron-rich vinyl double bond. Steric hindrance from the pyridine ring’s ortho position marginally reduces reactivity compared to non-aromatic alkenes, necessitating extended reaction times .

Sulfonium Salt-Mediated Epoxidation

An alternative method adapts the DMSO/Me₂SO₄ sulfonium salt protocol, originally developed for carbonyl compound epoxidation . Here, 2-acetylpyridine is treated with methyl sulfate and dimethyl sulfoxide (DMSO) to generate a reactive sulfonium intermediate, which undergoes base-mediated elimination to form the epoxide.

Procedure Overview:

  • Sulfonium Salt Formation: DMSO reacts with methyl sulfate at 70–80°C for 3 hours to form DMSO-Me₂SO₄⁺ .

  • Epoxidation: The sulfonium salt is added to 2-acetylpyridine in tert-butanol with sodium tert-butoxide at ≤60°C, followed by toluene extraction and purification .

Optimized Parameters:

  • Substrate: 2-Acetylpyridine

  • Catalyst: Tetrabutylammonium iodide (TBAC, 5 mol%)

  • Base: Sodium tert-butoxide (2.6 equiv)

  • Solvent: tert-Butanol

  • Yield: 70–76%

This method’s advantage lies in its compatibility with electron-deficient carbonyl substrates, though competing side reactions (e.g., over-oxidation) require careful temperature control.

Rhodium-Catalyzed Coupling of 2-Bromopyridine with Epoxide Precursors

Transition metal-catalyzed cross-coupling offers a modular approach. A rhodium(I) complex, [Rh(cod)(MeCN)₂]BF₄, facilitates the reaction between 2-bromopyridine and glycidyl triethylsilane under inert conditions . The silane acts as a masked epoxide precursor, with subsequent acidic workup revealing the ethenyloxiranyl group.

Key Steps:

  • Coupling: 2-Bromopyridine reacts with triethoxysilyl glycidol (1.1 equiv) in DMF at 90°C for 12 hours .

  • Deprotection: Hydrolysis with HCl/MeOH removes the triethoxysilyl group, yielding the epoxide .

Performance Metrics:

  • Catalyst Loading: 3 mol% Rh(cod)(MeCN)₂BF₄

  • Additive: Tetrabutylammonium iodide (10 mol%)

  • Yield: 79% (after deprotection)

This method excels in introducing complex substituents but demands stringent anhydrous conditions and specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Vinyl-2-oxiranyl)pyridine undergoes various types of chemical reactions, including:

    Epoxide Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Substitution Reactions: The vinyl group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine involves the interaction of its epoxide ring with various nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The vinyl group can also participate in addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Key Features/Applications Reference
Pyridine, 2-(3-ethenyloxiranyl)-(9CI) Not available C₉H₉NO₂ (inferred) ~163.17 (calculated) 3-ethenyloxiranyl (epoxide + vinyl) Hypothesized reactivity in epoxide chemistry N/A
Pyridine, 5-methyl-2-(1-methylethenyl)-(9CI) 102879-27-6 C₉H₁₁N 133.19 1-methylethenyl (isopropenyl) Likely intermediate in organic synthesis
Pyridine, 2-(triethoxysilyl)-(9CI) 213602-91-6 C₁₁H₁₉NO₃Si 241.36 Triethoxysilyl Used as a coupling agent in silane chemistry
Pyridine, 2-(4,5-dihydro-2-oxazolyl)-(9CI) Not available C₈H₈N₂O 148.17 4,5-dihydrooxazole Potential ligand in coordination chemistry
Pyridine, 2-(3-methoxy-1-propynyl)-(9CI) 113985-43-6 C₉H₉NO 147.17 3-methoxypropynyl Reactive alkyne for click chemistry
3-Pyridinol,5-ethenyl-6-fluoro-(9CI) 209329-09-9 C₇H₆FNO 139.13 Ethenyl + fluoro at positions 5 and 6 Fluorinated pyridine for medicinal chemistry
Pyridine, 3-(3-bromopropyl)-(9CI) 109839-74-9 C₈H₁₀BrN 200.08 3-bromopropyl Alkyl halide intermediate in synthesis

Structural and Functional Differences

  • Epoxide Reactivity : Unlike compounds with inert substituents (e.g., triethoxysilyl in ), the epoxide group in Pyridine, 2-(3-ethenyloxiranyl)-(9CI) confers electrophilic reactivity, enabling ring-opening reactions for polymer or drug synthesis.
  • Fluorinated Derivatives: 3-Pyridinol,5-ethenyl-6-fluoro-(9CI) () highlights how halogenation enhances bioactivity, a feature absent in the target compound but relevant for agrochemical design.
  • Alkyne Functionality : Pyridine, 2-(3-methoxy-1-propynyl)-(9CI) () demonstrates the utility of alkynes in click chemistry, whereas the ethenyloxiranyl group may participate in cycloaddition or polymerization.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the epoxide (oxirane) ring in Pyridine, 2-(3-ethenyloxiranyl)-(9CI)?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for confirming the presence and position of the epoxide ring. The deshielded protons adjacent to the oxygen atom in the epoxide group typically resonate between δ 3.5–4.5 ppm in 1^1H NMR. Mass spectrometry (MS) can validate the molecular weight, while infrared (IR) spectroscopy identifies the C-O-C stretching vibrations (~1250 cm1^{-1}). For structural ambiguity, X-ray crystallography provides definitive confirmation, as seen in similar pyridine derivatives with complex substituents .

Q. How can synthetic routes for introducing the ethenyloxiranyl group to pyridine be optimized?

  • Methodological Answer : Two primary methods are viable:

  • Epoxidation of Allyl-Pyridine Precursors : Using peracids (e.g., mCPBA) to oxidize the double bond in allyl-pyridine derivatives. Reaction conditions (temperature, solvent polarity) must be controlled to avoid over-oxidation or ring-opening .
  • Direct Functionalization : Employing palladium-catalyzed cross-coupling to attach pre-formed epoxide-containing fragments to the pyridine ring. Catalyst selection (e.g., Pd(PPh3_3)4_4) and protecting groups for the epoxide are critical to prevent side reactions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the ethenyloxiranyl group in nucleophilic ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic environment of the epoxide ring. Key parameters include:

  • Electrostatic Potential Maps : Identifying electrophilic regions susceptible to nucleophilic attack (e.g., by amines or thiols).
  • Activation Energy Barriers : Comparing transition states for ring-opening under acidic vs. basic conditions.
    Studies on analogous compounds suggest steric hindrance from the pyridine ring may slow kinetics, necessitating tailored reaction conditions .

Q. How can contradictory data on the stability of pyridine-epoxide compounds under varying pH conditions be resolved?

  • Methodological Answer : Contradictions often arise from differences in experimental design. A systematic approach includes:

  • Accelerated Stability Testing : Exposing the compound to buffered solutions (pH 2–12) at elevated temperatures (40–60°C) and monitoring degradation via HPLC.
  • Mechanistic Studies : Using 18^{18}O isotopic labeling to track epoxide ring-opening pathways.
    Evidence from safety data sheets indicates that pyridine derivatives with electron-withdrawing groups (e.g., epoxides) degrade faster under acidic conditions, releasing toxic byproducts .

Q. What experimental designs validate the biological activity of Pyridine, 2-(3-ethenyloxiranyl)-(9CI) in targeting nucleic acid structures?

  • Methodological Answer : Inspired by G-quadruplex-binding pyridine analogs , researchers can:

  • Fluorescence-Based Assays : Use thioflavin T displacement to quantify binding affinity to G-quadruplex DNA vs. duplex DNA.
  • Cellular Uptake Studies : Employ confocal microscopy with fluorescently tagged compounds to assess localization in cancer cell lines (e.g., A549).
  • Kinetic Analysis : Surface plasmon resonance (SPR) to measure association/dissociation rates, ensuring selectivity over off-target biomolecules.

Data Contradiction Analysis

Q. Why do reported yields for Pyridine, 2-(3-ethenyloxiranyl)-(9CI) synthesis vary across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Purification Challenges : The compound’s polarity necessitates specialized techniques like preparative HPLC or silica gel chromatography with gradient elution.
  • Side Reactions : Competing oxidation of the pyridine ring or epoxide ring-opening during workup.
    Optimizing reaction stoichiometry (e.g., limiting mCPBA equivalents) and inert atmospheres can improve reproducibility .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
1^1H NMRδ 3.5–4.5 ppm (epoxide protons)Confirming epoxide ring integrity
HPLC-MSRetention time, m/z = [M+H]+^+Quantifying purity and degradation products
DFT CalculationsHOMO-LUMO gap, electrostatic potentialsPredicting nucleophilic attack sites

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